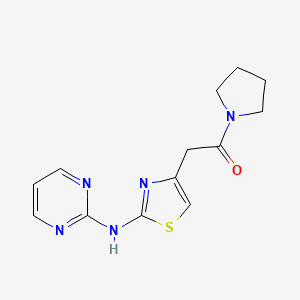

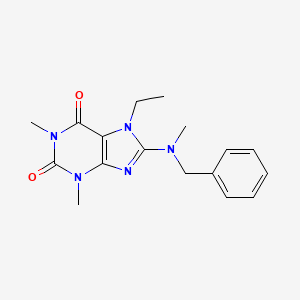

![molecular formula C13H10N2O3S B2457226 N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide CAS No. 1189062-66-5](/img/structure/B2457226.png)

N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide

Overview

Description

(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is a heterocyclic compound that features a thiophene ring and a benzo[d][1,3]dioxole moiety

Mechanism of Action

Target of Action

The primary target of LASSBio-294 is the sarcoplasmic reticulum (SR) in cardiac cells . The SR plays a crucial role in regulating intracellular calcium (Ca2+) levels, which are essential for cardiac muscle contraction and relaxation .

Mode of Action

LASSBio-294 interacts with its target, the SR, by improving Ca2+ influx . This interaction enhances the sensitivity of contractile proteins to Ca2+, leading to increased contractility of cardiac muscle .

Biochemical Pathways

LASSBio-294 affects the Ca2+ regulation pathway in cardiac cells. By improving Ca2+ influx into the SR, it enhances the contractile response of these cells . This effect is particularly beneficial in conditions like myocardial infarction, where Ca2+ uptake into the SR is typically reduced .

Result of Action

The action of LASSBio-294 leads to several beneficial effects at the molecular and cellular levels. It reduces cardiac hypertrophy, nuclear density, and collagen volume fraction induced by myocardial infarction . Additionally, it decreases left ventricular end-diastolic pressure (LV EDP), a key indicator of cardiac dysfunction . Overall, LASSBio-294 helps prevent cardiac remodeling and improves diastolic activity .

Action Environment

The action of LASSBio-294 can be influenced by various environmental factors. For instance, the solubility of LASSBio-294 can be increased using imidazolium-based ionic liquids, which can enhance its bioavailability . .

Biochemical Analysis

Biochemical Properties

LASSBio-294 has demonstrated positive inotropic properties, which means it can increase the force of muscle contractions . This is achieved by increasing the uptake of calcium ions (Ca2+) into cardiac cells . The compound interacts with the sarcoplasmic reticulum (SR), a structure involved in the regulation of intracellular Ca2+ . By restoring SR function and enhancing the sensitivity of contractile proteins to Ca2+, LASSBio-294 plays a significant role in biochemical reactions .

Cellular Effects

LASSBio-294 has been shown to have profound effects on various types of cells and cellular processes . In the context of myocardial infarction (MI), treatment with LASSBio-294 has been shown to reduce cardiac hypertrophy, nuclear density, and collagen volume fraction . It also decreases left ventricular end-diastolic pressure (LV EDP) induced by MI . These effects indicate that LASSBio-294 influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LASSBio-294 involves its interaction with the SR, leading to increased Ca2+ uptake . This results in enhanced sensitivity of contractile proteins to Ca2+, thereby improving intracellular Ca2+ regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LASSBio-294 have been observed over time . For instance, cardiac hypertrophy, which occurs at 4 weeks post-MI, was partially reverted by treatment with LASSBio-294 . This suggests that LASSBio-294 has long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of LASSBio-294 vary with different dosages . For example, LASSBio-294 was administered daily by intraperitoneal injection for 4 weeks in rats with MI at a dosage of 2mg/kg . The study found that this dosage of LASSBio-294 was effective in reducing cardiac remodeling and improving Ca2+ influx into the SR

Metabolic Pathways

It is known that the compound interacts with the SR, playing a role in the regulation of intracellular Ca2+

Transport and Distribution

Given its interaction with the SR, it is likely that it is transported to this organelle within cells

Subcellular Localization

The subcellular localization of LASSBio-294 is likely to be the SR, given its role in regulating intracellular Ca2+

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

While specific medicinal applications are not well-documented, compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases. Further research could reveal specific therapeutic uses for this compound.

Industry

In material science, (E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide could be used in the development of new materials with unique electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics or as a component in polymers.

Comparison with Similar Compounds

Similar Compounds

Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds also feature a thiophene ring and have been studied for their electronic properties.

Benzothiophenes: Known for their pharmaceutical applications, such as in the drug raloxifene.

Uniqueness

(E)-N’-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide is unique due to the combination of the thiophene and benzo[d][1,3]dioxole moieties in a single molecule. This dual functionality can provide distinct chemical and biological properties not found in simpler heterocycles.

Properties

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-13(15-14-7-10-2-1-5-19-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJHAPRGAZUPL-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189062-66-5 | |

| Record name | L-294 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189062665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-294 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9V8QJK5M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does LASSBio-294 exert its cardiotonic effects?

A1: LASSBio-294 acts as an agonist of adenosine A2A receptors. [] This activation leads to increased cyclic AMP levels, which in turn stimulates the sarcoplasmic reticulum Ca2+ pump, enhancing calcium uptake and release, and ultimately improving cardiac muscle contractility. [, ] Additionally, LASSBio-294 exhibits vasodilatory properties by stimulating cyclic GMP production. []

Q2: What are the downstream effects of LASSBio-294 on cardiac function?

A2: LASSBio-294 has demonstrated positive inotropic and lusitropic effects. [] It improves cardiac contractility, accelerates relaxation, and reduces fatigue in skeletal muscle fibers. [] In animal models of heart failure, LASSBio-294 administration prevented cardiac remodeling, improved diastolic dysfunction, and enhanced exercise tolerance. [, ]

Q3: What is the molecular formula and weight of LASSBio-294?

A3: The molecular formula of LASSBio-294 is C13H10N2O3S, and its molecular weight is 274.29 g/mol.

Q4: What spectroscopic data is available for characterizing LASSBio-294?

A4: LASSBio-294 has been characterized using various spectroscopic techniques including IR, Raman, UV, and NMR spectroscopies. [] These studies revealed key structural features, including the presence of a 1,4-N⋯S σ-hole intramolecular interaction that contributes to the compound's conformational stability. [] X-ray powder diffraction analysis has also been employed to determine its crystal structure. []

Q5: What animal models have been used to study LASSBio-294?

A5: LASSBio-294 has been extensively studied in various animal models, including spontaneously hypertensive rats (SHR) subjected to myocardial infarction. [, , , , , ] Additionally, its effects have been investigated in healthy Beagle dogs [] and rabbits with experimentally induced dilated cardiomyopathy. []

Q6: What are the potential therapeutic applications of LASSBio-294?

A6: Based on its pharmacological profile, LASSBio-294 holds promise for treating heart failure, particularly in the context of ischemic heart disease and hypertension. [, ] Furthermore, its analgesic and anti-inflammatory properties, demonstrated in preclinical models, suggest potential applications in pain management. []

Q7: What are the known metabolic pathways of LASSBio-294?

A8: Studies in rat liver microsomes and human recombinant CYP enzymes identified CYP1A2 as the primary enzyme involved in the biotransformation of LASSBio-294. [] A major mammalian metabolite of LASSBio-294 has been identified and its biosynthesis predicted using structure-based approaches. [] Analytical methods, including LC-MS/MS, have been developed and validated for quantifying LASSBio-294 and its metabolites in biological samples. []

Q8: What are the challenges associated with formulating LASSBio-294?

A9: LASSBio-294 exhibits limited solubility in aqueous media, posing challenges for its formulation and delivery. [, ]

Q9: What strategies have been explored to improve the solubility and bioavailability of LASSBio-294?

A10: Researchers have investigated self-emulsifying drug delivery systems (SEDDS) as a promising approach to enhance the solubility and oral bioavailability of LASSBio-294. [] This strategy involves formulating LASSBio-294 with carefully selected oils, surfactants, and co-surfactants to form nanosized emulsions that enhance drug dissolution and absorption. []

Q10: What is known about the safety profile of LASSBio-294?

A11: While preclinical studies suggest that LASSBio-294 is generally well-tolerated, comprehensive toxicological evaluations are necessary to fully assess its safety profile. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

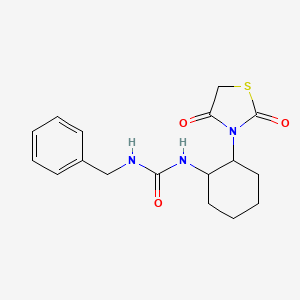

![2-bromo-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2457146.png)

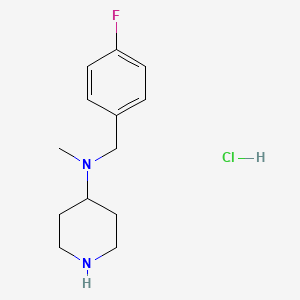

![2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2457147.png)

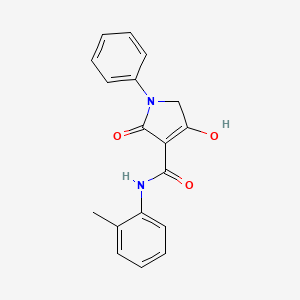

![3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2457148.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B2457151.png)

![3-[5-(dimethylcarbamoyl)pent-1-en-1-yl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2457152.png)

![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2457156.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2457160.png)

![Methyl 4-{2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamido}benzoate](/img/structure/B2457164.png)